(S)-1-(4-Bromo-3-fluorophenyl)ethanamine
Overview
Description
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrFN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenyl ethylamine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.
Chiral Resolution: The racemic mixture of 1-(4-Bromo-3-fluorophenyl)ethanamine is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions followed by chiral resolution. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation typically yields imines or nitriles.
Reduction Products: Reduction leads to secondary amines or other reduced derivatives.
Scientific Research Applications
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-fluorophenyl)ethanamine: The racemic mixture of the compound.
1-(4-Bromo-2-fluorophenyl)ethanamine: A similar compound with a different fluorine position.
1-(4-Bromo-3-chlorophenyl)ethanamine: A compound with a chlorine substituent instead of fluorine.
Uniqueness
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-1-(4-bromo-3-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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